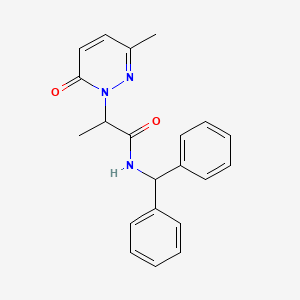
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C21H21N3O2 and a molecular weight of approximately 347.418 g/mol. The compound features a benzhydryl group and a pyridazinone moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O2 |
| Molecular Weight | 347.418 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the benzhydryl amine and the coupling with the pyridazinone derivative. Optimization of reaction conditions is critical for achieving high yields and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification.
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in inhibiting specific enzymes or interacting with cellular receptors. Preliminary studies suggest that modifications in the substituents on the pyridazinone ring can significantly affect binding affinity and selectivity towards target proteins.
The mechanism of action for this compound is primarily based on its interaction with biological targets, such as enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
Case Studies
- In Vitro Studies : A study evaluated the HDAC inhibitory activity of similar compounds and found that modifications to the pyridazinone structure enhanced potency against various cancer cell lines, including Hut78 and K562 cells. These findings suggest that N-benzhydryl derivatives could be promising candidates for further development as anticancer agents .
- In Vivo Studies : Animal models have been utilized to assess the antitumor efficacy of compounds related to this compound. In one study, a related compound demonstrated significant tumor growth inhibition in xenograft models, indicating potential therapeutic applications .
Propriétés
IUPAC Name |
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-13-14-19(25)24(23-15)16(2)21(26)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,20H,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWSKRDPQBSRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














